N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline reacts with a chlorinated aromatic compound.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and efficiency.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold in organic synthesis.
Biology
Biologically, compounds with quinoxaline cores have shown potential as antimicrobial, antiviral, and anticancer agents. N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide could be explored for similar activities.
Medicine
In medicine, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide would depend on its specific application. Generally, compounds with quinoxaline cores can interact with biological targets such as enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
- N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
Uniqueness
N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct properties compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C20H19ClN4O3 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-3-24(13(2)26)19-20(28)25(17-10-5-4-9-16(17)23-19)12-18(27)22-15-8-6-7-14(21)11-15/h4-11H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
SONHRIWDCATWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C(=O)C |
Origin of Product |
United States |
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